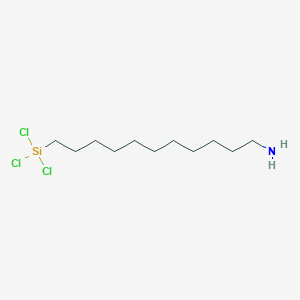

11-(Trichlorosilyl)undecan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

489400-42-2 |

|---|---|

Molecular Formula |

C11H24Cl3NSi |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

11-trichlorosilylundecan-1-amine |

InChI |

InChI=1S/C11H24Cl3NSi/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15/h1-11,15H2 |

InChI Key |

ZUXVZFQYRHJXSB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN)CCCCC[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 11 Trichlorosilyl Undecan 1 Amine

Strategies for the Synthesis of Aminoterminated Organosilanes

The creation of organosilanes with terminal amino groups can be achieved through several strategic pathways. The choice of method often depends on the desired purity, scale, and the specific nature of the alkyl chain and silicon-based functional group.

Hydrosilylation Approaches in the Synthesis of Alkylsilanes

Hydrosilylation stands as a dominant and widely employed method for the formation of alkylsilanes. nih.govnih.gov This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. nih.govnih.gov For the synthesis of 11-(trichlorosilyl)undecan-1-amine, this involves the reaction between an ω-alkenylamine, such as 10-undecen-1-amine, and a hydrosilane, in this case, trichlorosilane (B8805176) (HSiCl₃).

The reaction is advantageous due to its high atom economy and the direct formation of the stable silicon-carbon bond. Platinum complexes, such as Karstedt's catalyst or Speier's catalyst, are traditionally used, although rhodium-based catalysts have also been developed to improve selectivity and efficiency. nih.govresearchgate.net A key challenge in this approach is the potential for side reactions, including isomerization of the alkene and competitive reactions with the amine functionality. To circumvent the latter, the amino group is often protected prior to the hydrosilylation step.

A general representation of the hydrosilylation reaction is as follows:

R-CH=CH₂ + H-SiCl₃ --(Catalyst)--> R-CH₂-CH₂-SiCl₃

In a specific example of a related industrial process, the hydrosilylation of allyl chloride with trichlorosilane is performed on a large scale to produce trichloro(3-chloropropyl)silane, a key intermediate for various silane (B1218182) coupling agents. nih.govnih.gov This highlights the industrial relevance and scalability of this synthetic strategy.

Alternative Synthetic Routes to Aliphatic Aminosilanes

While hydrosilylation is prevalent, other methods exist for synthesizing aliphatic aminosilanes. One alternative involves the use of Grignard reagents. In this approach, an amino-terminated alkyl magnesium halide (e.g., H₂N-(CH₂)₁₁-MgBr) could theoretically react with a silicon tetrahalide like silicon tetrachloride (SiCl₄). However, this method is often complicated by the reactivity of the Grignard reagent towards the amine and the potential for multiple additions to the silicon center.

Another route involves the reduction of a cyano- or amido-terminated alkylsilane. For instance, an undecylsilane bearing a terminal nitrile group could be reduced to the corresponding primary amine. This multi-step process would first require the synthesis of the cyano-terminated silane, followed by a reduction step using reagents like lithium aluminum hydride (LiAlH₄).

Precursor Selection and Preparation for this compound Synthesis

The successful synthesis of this compound is critically dependent on the quality and appropriate selection of its precursors. The two primary building blocks are an undecene derivative with a terminal functional group that is or can be converted to an amine, and a suitable silicon-containing reagent.

The most direct aliphatic precursor is 10-undecen-1-amine . However, the presence of the primary amine can interfere with the hydrosilylation catalyst and the reactive Si-H bond. To mitigate these issues, the amino group is often protected. Common protecting groups for amines include carbamates (e.g., Boc) or amides. For example, N-allyl-10-undecen-1-amine could be used, with the N-allyl group serving as a protecting group that can be removed later.

The silicon precursor is typically trichlorosilane (HSiCl₃) . This reagent is chosen for its reactivity in hydrosilylation and because the resulting trichlorosilyl (B107488) group is highly reactive towards hydrolysis, allowing for facile formation of siloxane bonds with surfaces or other molecules.

A related precursor, methyl-11-(trichlorosilyl)undecanoate, is synthesized from undecylenic acid methyl ester and trichlorosilane. sikemia.com This ester can then be converted to an amine, showcasing an indirect route to the target molecule. The synthesis of highly pure 11-amino-1-undecanethiol (B1244797) hydrochloride has also been described, indicating established methods for preparing long-chain amino-terminated alkanes that could serve as precursors after modification. elsevierpure.com

Optimization of Reaction Parameters in Academic Synthetic Procedures

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are typically fine-tuned in academic and industrial settings include the choice and concentration of the catalyst, reaction temperature, and reaction time.

For hydrosilylation reactions, the catalyst loading is a critical parameter. While higher catalyst concentrations can increase the reaction rate, they can also lead to undesired side reactions and increase costs. Therefore, the minimum effective catalyst concentration is often sought.

Reaction temperature and time are interdependent. For instance, in the synthesis of related aminosilanes on surfaces, incubation times of 30 to 60 minutes are common. nih.gov In the gram-scale synthesis of trichloro(3-chloropropyl)silane, a reaction mixture of allyl chloride and trichlorosilane with a rhodium catalyst was stirred at 60°C for 20 hours. nih.gov

The choice of solvent can also play a significant role. While some hydrosilylations can be performed neat, solvents like dry toluene (B28343) are often used to facilitate dissolution of reactants and control the reaction temperature. nih.gov The use of aprotic organic solvents with nitrile groups has also been explored to activate the silicon-hydrogen bonds of trichlorosilane. google.com

Table 1: Illustrative Reaction Parameters for Hydrosilylation

| Parameter | Typical Range/Value | Purpose |

| Catalyst | Platinum or Rhodium complexes | To facilitate the Si-H addition across the C=C bond. |

| Catalyst Loading | ppm to low mol% | To balance reaction rate with cost and side reactions. |

| Temperature | Room Temperature to >100°C | To provide sufficient activation energy for the reaction. |

| Reaction Time | 30 minutes to >24 hours | To ensure the reaction proceeds to completion. |

| Solvent | Toluene, Hexane, or neat | To dissolve reactants and control reaction conditions. |

Purity Assessment Methodologies for Synthesized Aminosilanes

Ensuring the purity of the synthesized this compound is essential for its subsequent use. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation and purity assessment. ¹H NMR spectroscopy can confirm the presence of the long alkyl chain, the methylene (B1212753) groups adjacent to the silicon and nitrogen atoms, and the absence of vinylic protons from the starting material. ¹³C and ²⁹Si NMR provide further structural confirmation.

X-ray Photoelectron Spectroscopy (XPS) is particularly useful for analyzing aminosilane (B1250345) layers on surfaces. nih.govresearchgate.netacs.org It can provide information about the elemental composition and the chemical states of silicon, carbon, oxygen, and nitrogen, confirming the presence of amine groups and siloxane linkages. nih.govresearchgate.netresearchgate.netresearchgate.net For example, the N 1s peak in an XPS spectrum can distinguish between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺). researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups. The disappearance of the Si-H stretching vibration (around 2250 cm⁻¹) and the C=C stretching vibration (around 1640 cm⁻¹) indicates the completion of the hydrosilylation reaction. The presence of N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching vibrations confirms the amine functionality.

Mass Spectrometry (MS) , particularly with soft ionization techniques, can be used to determine the molecular weight of the synthesized compound, confirming its identity.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for the pure compound.

Table 2: Summary of Purity Assessment Techniques

| Technique | Information Obtained |

| NMR Spectroscopy | Structural confirmation, absence of starting materials. |

| XPS | Elemental composition and chemical states on surfaces. nih.govresearchgate.netacs.org |

| FTIR | Presence/absence of key functional groups (Si-H, C=C, N-H). |

| Mass Spectrometry | Molecular weight determination. |

| Elemental Analysis | Percentage composition of C, H, N. |

Fundamental Chemical Reactivity and Reaction Mechanisms of 11 Trichlorosilyl Undecan 1 Amine

Hydrolysis and Condensation Mechanisms of Trichlorosilyl (B107488) Groups

The trichlorosilyl (-SiCl₃) moiety is the anchor group, responsible for covalent attachment to substrates. This process occurs through a two-step hydrolysis and condensation reaction sequence.

First, the silicon-chlorine bonds are rapidly hydrolyzed in the presence of water to form silanol (B1196071) groups (-Si-OH). elsevier.es This reaction produces hydrochloric acid (HCl) as a byproduct. bohrium.com

Si-Cl + H₂O → Si-OH + HCl

Subsequently, these highly reactive silanol groups undergo condensation reactions with hydroxyl groups on a substrate surface (e.g., the silanols on silica) to form stable siloxane (Si-O-Si) bonds. Concurrently, adjacent silanol groups on neighboring molecules can also condense with each other, leading to a cross-linked polymeric network on the surface. researchgate.net

Si-OH + HO-Substrate → Si-O-Substrate + H₂O 2 Si-OH → Si-O-Si + H₂O

Water is an essential reactant for the initial hydrolysis of the trichlorosilyl group. The concentration of water can influence the extent and rate of the reaction. An excess of water is often required to drive the hydrolysis to completion. scispace.com

The hydrolysis and condensation reactions are sensitive to catalysis by both acids and bases. researchgate.net

Acid Catalysis : In acidic conditions, a hydronium ion protonates the silanol or remaining chloro groups. This protonation increases the positive charge on the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or another silanol group (condensation). nih.govgelest.com The HCl generated during the hydrolysis of the trichlorosilyl group can itself act as an acid catalyst. acs.org

Base Catalysis : Under basic conditions, hydroxide (B78521) ions or other basic species directly attack the silicon atom in a nucleophilic substitution reaction. nih.gov The primary amine on the 11-(trichlorosilyl)undecan-1-amine molecule can also function as a base catalyst, a phenomenon known as self-catalysis, which is particularly relevant in aminosilane (B1250345) chemistry. elsevier.esnih.gov This intramolecular or intermolecular catalysis can accelerate the hydrolysis and condensation process, even without the addition of external catalysts. nih.govrsc.org

The rate of these reactions is significantly influenced by pH, with a minimum rate observed around neutral pH. researchgate.net Both acidic and basic conditions enhance the reaction rates. researchgate.netyoutube.com The condensation process does not occur all at once but proceeds through the formation of dimers, trimers, and larger oligomeric species before developing into a fully cross-linked network. acs.org The rate constants for condensation are dependent on factors like steric hindrance and the electronic effects of the substituents on the silicon atom. nih.gov For aminosilanes, the presence of the amine group is known to accelerate the rate of condensation. nih.gov

Table 1: Factors Influencing the Kinetics of Trichlorosilyl Hydrolysis and Condensation

| Factor | Effect on Reaction Rate | Mechanism |

| Water Concentration | Increases rate | Acts as a reactant for hydrolysis. |

| Acid Catalyst (e.g., HCl) | Increases rate | Protonates silanol/chloro groups, enhancing silicon's electrophilicity. nih.govgelest.com |

| Base Catalyst (e.g., NH₂ group) | Increases rate | Nucleophilic attack on the silicon atom; amine can act as an internal catalyst. nih.govnih.gov |

| pH | Minimum rate at neutral pH; increases in acidic or basic conditions. | Governs the concentration and reactivity of catalytic species (H₃O⁺, OH⁻). researchgate.net |

| Steric Hindrance | Decreases rate | Hinders nucleophilic attack at the silicon center. nih.gov |

Reactivity of the Primary Amine Functionality in Surface Grafting

The primary amine (-NH₂) at the terminus of the undecyl chain provides the crucial surface functionality after the molecule is anchored via its silane (B1218182) group.

During the grafting process, the primary amine can play a significant role. Before covalent bond formation, the amine group can form hydrogen bonds with surface silanol groups on substrates like silica (B1680970). nih.gov This can lead to an initial adsorption of the molecule onto the surface. researchgate.net On acidic surfaces like silica, the basic amine can interact with acidic silanol groups. youtube.com

Furthermore, the amine group can act as an internal base catalyst, accelerating the hydrolysis and condensation of the trichlorosilyl group at the other end of the molecule. nih.govresearchgate.net This autocatalytic behavior is a key feature of aminosilanes, promoting efficient surface grafting. gelest.com Studies have shown that aminosilanes with primary amines achieve high levels of surface modification due to enhanced condensation rates. nih.gov

Once the this compound is immobilized on a surface to form a self-assembled monolayer, the exposed primary amine groups present a versatile platform for subsequent chemical modifications. researchgate.netrsc.org This allows for the tailoring of surface properties or the covalent attachment of a wide array of molecules. Common derivatization reactions include:

Amide Bond Formation : Reaction with activated carboxylic acids (e.g., acyl chlorides, NHS-esters) to form stable amide linkages. This is a widely used strategy for immobilizing proteins, peptides, and other biomolecules. scispace.com

Imine Formation : Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further stabilized by reduction to a secondary amine.

Reaction with Isothiocyanates : Forms a stable thiourea (B124793) linkage, often used for labeling with fluorescent dyes or attaching biomolecules.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Epoxides : The amine can open an epoxide ring to form a β-hydroxy amine.

These reactions enable the creation of complex, functional surfaces for applications in biosensors, chromatography, and nanotechnology. researchgate.netrsc.org

Table 2: Common Derivatization Reactions for Surface-Bound Primary Amines

| Reagent Class | Functional Group Formed | Application Example |

| Acyl Chlorides / Active Esters | Amide | Covalent immobilization of proteins/peptides. scispace.com |

| Aldehydes / Ketones | Imine (Schiff Base) | Attachment of various organic molecules. |

| Isothiocyanates | Thiourea | Fluorescent labeling of the surface. |

| Epoxides | β-hydroxy amine | Altering surface chemistry and hydrophilicity. |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Cyanobenz[f]isoindole (CBI) | Fluorogenic detection and quantification of surface amines. nih.gov |

| 9-fluorenylmethylchloroformate (FMOC) | Carbamate | Quantification of amine groups on a surface. researchgate.netresearchgate.net |

Intermolecular Interactions of this compound in Solution and on Surfaces

The behavior of this compound is heavily influenced by non-covalent intermolecular forces, both in solution prior to deposition and on the surface after monolayer formation.

In Solution: In non-polar solvents, the long undecyl (C₁₁) chains lead to significant van der Waals interactions between molecules. The polar trichlorosilyl and amine end-groups can lead to aggregation. In the presence of trace water, hydrolysis of the -SiCl₃ groups to -Si(OH)₃ introduces silanol functionalities capable of strong hydrogen bonding, which can cause the molecules to oligomerize or polymerize in solution even before reaching the substrate. nih.gov

On Surfaces: After grafting onto a substrate, these molecules organize into a self-assembled monolayer (SAM). The strong covalent siloxane bonds anchor the molecules to the surface, while lateral Si-O-Si cross-linking adds to the layer's stability. nih.gov The primary driving force for the high degree of order within the SAM is the van der Waals interactions between the long, closely packed undecyl chains. researchgate.net These interactions cause the alkyl chains to adopt a predominantly all-trans conformation, oriented nearly perpendicular to the surface. This dense packing minimizes surface energy and creates a well-defined, robust organic layer with the amine functionalities presented at the new interface. nih.govresearchgate.net The presence of the terminal amine groups can influence the packing and organization of the monolayer due to potential intermolecular hydrogen bonding or electrostatic repulsion if the amines become protonated. bohrium.comrsc.org

Investigations into Surface Functionalization and Interface Engineering Using 11 Trichlorosilyl Undecan 1 Amine

Theoretical and Experimental Studies of Self-Assembled Monolayer (SAM) Formation

The spontaneous organization of 11-(trichlorosilyl)undecan-1-amine molecules from a solution or vapor phase onto a substrate results in the formation of a self-assembled monolayer (SAM). These monolayers are highly ordered, covalently bound organic surfaces with a well-defined thickness and chemical functionality.

The type of substrate plays a pivotal role in the quality and organization of the resulting SAM.

Silicon Oxide: Silicon oxide surfaces, including native oxide layers on silicon wafers, are ideal substrates for silanization with this compound. The high density of hydroxyl (-OH) groups on a properly prepared silicon oxide surface facilitates a condensation reaction with the trichlorosilyl (B107488) headgroup. This reaction forms strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds, anchoring the undecylamine (B147597) chain to the surface. The lateral cross-linking between adjacent silane (B1218182) molecules further stabilizes the monolayer.

Metals: While direct silanization on bulk metals is less common, SAMs of this compound can be formed on metal surfaces that possess a native oxide layer, such as aluminum, titanium, and tantalum. For other metals like gold, a pre-treatment step to create a hydroxylated surface, for instance, by depositing a thin layer of silicon dioxide, is typically required to achieve a stable, covalently attached monolayer. The quality of the SAM on such modified metal surfaces is highly dependent on the uniformity and stability of the oxide interlayer.

The formation of SAMs from this compound is governed by a complex interplay of thermodynamic and kinetic factors.

Kinetics: The kinetics of SAM formation from solution typically follow a Langmuir adsorption model, characterized by an initial rapid adsorption phase followed by a slower reorganization phase. The initial physisorption is driven by the affinity of the silane for the surface. The subsequent chemisorption, involving the covalent bond formation, and the organization of the alkyl chains into a densely packed structure, occur over a longer timescale. The presence of a thin layer of water on the substrate surface is crucial for the hydrolysis of the trichlorosilyl group, a necessary precursor to the condensation reaction.

The molecular packing density and the orientation of the alkyl chains within the SAM are critical determinants of the monolayer's properties, including its barrier function and the accessibility of the terminal amine groups.

Packing Density: On silicon oxide surfaces, this compound can form densely packed monolayers. The packing density is influenced by factors such as the deposition conditions (e.g., solvent, temperature, and concentration) and the cleanliness of the substrate.

Orientation: In a well-formed SAM, the undecyl chains are tilted with respect to the surface normal. This tilt angle is a result of the optimization of the intermolecular van der Waals forces and the spacing of the covalent attachment points on the substrate. The terminal amine groups are thus presented at the monolayer-air or monolayer-liquid interface, available for subsequent chemical modifications.

Covalent Grafting Methodologies to Diverse Substrates

The successful covalent grafting of this compound relies on meticulous control over the surface preparation and the deposition process itself.

The preparation of the substrate surface is arguably the most critical step in achieving a high-quality, reproducible SAM. The goal is to create a clean, reactive surface with a high density of hydroxyl groups.

Cleaning: Substrates are typically subjected to a rigorous cleaning procedure to remove organic and inorganic contaminants. This may involve sonication in solvents like acetone (B3395972) and isopropanol, followed by treatment with "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma/UV-ozone treatment to both clean and hydroxylate the surface.

Hydroxylation: The density of hydroxyl groups on the surface directly impacts the density of the resulting SAM. The aforementioned Piranha and UV-ozone treatments are effective methods for generating a hydrophilic, hydroxyl-terminated surface on silicon oxide and other suitable substrates.

The deposition of this compound can be carried out from either the vapor phase or a liquid solution, with each method offering distinct advantages and disadvantages.

Solution-Phase Deposition: This is the more common method, involving the immersion of the prepared substrate into a dilute solution of the silane in an anhydrous organic solvent (e.g., toluene (B28343) or hexane). The process is relatively simple to implement. However, controlling the amount of water present, which is necessary for hydrolysis but can also lead to unwanted polymerization in solution, can be challenging.

Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of the silane in a controlled environment, often under reduced pressure. Vapor-phase deposition can offer better control over the reaction conditions and may lead to more uniform and reproducible monolayers with fewer contaminants. However, it typically requires more specialized equipment.

| Deposition Method | Advantages | Disadvantages |

| Solution-Phase | - Simpler experimental setup- Amenable to batch processing | - Potential for silane polymerization in solution- Solvent purity is critical- Less control over water content |

| Vapor-Phase | - High purity monolayers- Excellent control over deposition parameters- Minimal waste | - Requires specialized vacuum equipment- Can be a slower process |

Mechanism of Silane Adhesion to Hydroxylated Surfaces

The adhesion of this compound to hydroxylated surfaces is a multi-step process rooted in the principles of silanization. This process facilitates the formation of a stable, covalently bonded self-assembled monolayer (SAM) on substrates rich in hydroxyl (-OH) groups, such as glass, silica (B1680970), and various metal oxides. researchgate.netgantrade.com The fundamental mechanism can be broken down into two primary stages: hydrolysis and condensation.

Initially, in the presence of trace amounts of water, the trichlorosilyl group (-SiCl₃) of the molecule undergoes rapid hydrolysis. researchgate.nethengdasilane.com The three chloro substituents are replaced by hydroxyl groups, converting the trichlorosilyl headgroup into a highly reactive silanetriol (-Si(OH)₃). This reaction is critical as it forms the necessary intermediate for surface binding. researchgate.net

Once the silanetriol is formed, the condensation stage begins. The silanol (B1196071) groups of the hydrolyzed molecule react with the free hydroxyl groups present on the substrate surface. hengdasilane.comnih.gov This reaction forms strong, stable siloxane bonds (Si-O-Si) between the silane molecule and the substrate, effectively anchoring the undecan-1-amine chain to the surface. gantrade.comnih.gov Concurrently, lateral condensation can occur between adjacent hydrolyzed silane molecules, leading to the formation of a cross-linked polysiloxane network. This intermolecular cross-linking significantly enhances the packing density and mechanical stability of the resulting monolayer. nih.gov

A noteworthy aspect of using amine-terminated silanes like this compound is the autocatalytic effect of the amine group. rsc.orgdtic.mil The terminal amine functionality can catalyze the hydrolysis of the alkoxy or chloro groups on the silane, as well as the subsequent condensation reaction with the surface hydroxyls. dtic.mil This catalytic role can accelerate the formation of the SAM and influence its final composition and surface coverage. rsc.org The amine group acts as a base catalyst, promoting the nucleophilic attack required for both hydrolysis and condensation, which can lead to a more efficient and robust surface modification process. rsc.orgdtic.mil

Controlled Surface Modification for Tailored Interfacial Properties

The use of this compound allows for precise control over the chemical and physical properties of a substrate's surface. By forming a well-defined SAM, it is possible to engineer interfaces with specific characteristics tailored for a variety of applications.

Tuning Surface Energy and Wettability through Amine-Functionalized Layers

The terminal amine (-NH₂) groups presented by the SAM of this compound fundamentally alter the surface energy and, consequently, the wettability of the substrate. The presence of these polar, hydrogen-bonding groups typically increases the surface energy compared to a non-functionalized or alkyl-terminated surface. This results in a more hydrophilic surface, as indicated by a lower water contact angle.

The ability to control surface wettability is crucial in fields like microfluidics and biomaterials. Research has demonstrated that the terminal functional group of a silane SAM has a pronounced effect on the surface's interaction with water. While a bare silicon dioxide surface is hydrophilic, functionalization with different silanes can systematically tune this property. For instance, amine-terminated SAMs present a distinct wettability profile compared to hydroxyl- or carboxyl-terminated surfaces. nih.gov

Table 1: Effect of Terminal Functional Groups on Surface Wettability

| Surface Functional Group | Typical Water Contact Angle (θ) | Surface Character |

| Bare Silica (SiO₂) | Low | Hydrophilic |

| Hydroxyl (-OH) | Low to Moderate | Hydrophilic |

| Amine (-NH₂) * | Moderate | Moderately Hydrophilic |

| Carboxyl (-COOH) | Moderate | Moderately Hydrophilic |

| Methyl (-CH₃) | High | Hydrophobic |

Note: The specific contact angle for amine-terminated surfaces can vary based on monolayer quality, packing density, and environmental pH.

Creation of Reactive Surfaces for Subsequent Bioconjugation or Polymer Grafting

The primary advantage of using this compound for surface modification is the introduction of a reactive primary amine group at the interface. rsc.org This terminal amine serves as a versatile chemical handle for the covalent immobilization of a wide range of molecules, a process critical for applications in biosensors, biomedical implants, and chromatography. researchgate.netrsc.org

The nucleophilic nature of the primary amine allows it to readily participate in various coupling reactions. For example, it can react with N-hydroxysuccinimide (NHS) esters, aldehydes (via reductive amination), and isothiocyanates to form stable amide, amine, and thiourea (B124793) linkages, respectively. This reactivity is extensively exploited for bioconjugation, where proteins, peptides, DNA, and other biomolecules are anchored to the surface. nih.gov The long undecyl spacer of the silane molecule provides flexibility and minimizes steric hindrance, ensuring that the immobilized biomolecules retain their native conformation and activity.

Furthermore, these amine-functionalized surfaces can act as initiation sites for surface-initiated polymerization (SIP). Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP) can be initiated from these sites to grow dense polymer brushes from the surface. This "grafting-from" approach allows for the creation of robust polymer coatings with precisely controlled thickness, density, and composition, further tailoring the interfacial properties for advanced applications.

Stability and Durability of this compound Modified Surfaces

The long-term performance of a functionalized surface is contingent upon the stability and durability of the applied monolayer. Surfaces modified with this compound generally exhibit high stability due to several contributing factors.

The primary source of stability is the formation of strong, covalent siloxane (Si-O-Si) bonds between the silane headgroup and the hydroxylated substrate. hengdasilane.comnih.gov These bonds are significantly more robust than physisorbed or hydrogen-bonded interactions, providing a durable anchor for the monolayer.

Additionally, the trichlorosilyl functionality allows for extensive intermolecular cross-linking between adjacent silane molecules on the surface. nih.gov This lateral polymerization creates a 2D polysiloxane network that enhances the cohesive energy and mechanical integrity of the film. Monolayers with a high degree of cross-linking have demonstrated significantly greater tribological durability compared to those where cross-linking is limited. nih.gov

The long eleven-carbon alkyl chain also contributes to the stability of the monolayer through van der Waals interactions between adjacent chains. These cohesive forces promote a more ordered and densely packed monolayer, which acts as a more effective barrier against delamination and chemical attack. nih.gov Research on n-alkyltrichlorosilanes has shown that the durability of the monolayer increases with the length of the alkyl chain, which is attributed to these increased cohesive energies. nih.gov The combination of covalent surface attachment, lateral cross-linking, and intermolecular cohesive forces results in a modified surface that is robust and can withstand demanding chemical and mechanical environments. gantrade.com

Advanced Characterization Techniques for 11 Trichlorosilyl Undecan 1 Amine and Its Surface Constructs

Spectroscopic Approaches for Structural Elucidation and Surface Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and surface chemistry of 11-(trichlorosilyl)undecan-1-amine and its assemblies. These methods offer detailed information on vibrational modes, atomic connectivity, and elemental composition.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and characterize the molecular structure of this compound and its SAMs. FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the characteristic vibrational frequencies of its chemical bonds. Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, providing information on vibrational, rotational, and other low-frequency modes.

In the context of aminosilane (B1250345) SAMs, these techniques can confirm the presence of the alkyl chain, the terminal amine group, and the siloxane network formed upon hydrolysis and condensation on a substrate. For instance, the C-H stretching vibrations of the undecyl chain are typically observed in the 2850-2960 cm⁻¹ region in both FTIR and Raman spectra. The N-H stretching and bending vibrations of the primary amine group, as well as the Si-O-Si stretching of the siloxane network, provide direct evidence of the successful formation and chemical nature of the monolayer.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| N-H Bend (amine) | 1590-1650 | 1590-1650 |

| Si-O-Si Stretch (siloxane) | 1000-1100 | 1000-1100 |

| Si-C Stretch | 700-800 | 700-800 |

This table presents typical wavenumber ranges for key vibrational modes of aminosilane monolayers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the atomic and molecular structure of a material. For this compound, solution-state NMR can be used to confirm the structure of the monomer before deposition. However, for the characterization of SAMs on surfaces, solid-state NMR (ssNMR) is particularly valuable. researchgate.netmdpi.com

Solid-state NMR can distinguish between different chemical environments of nuclei such as ¹³C and ²⁹Si within the monolayer. uni-muenchen.de For example, ²⁹Si ssNMR can provide information on the degree of condensation of the silane (B1218182) headgroup, identifying unreacted Si-OH groups and Si-O-Si linkages of varying degrees. uni-muenchen.de ¹³C ssNMR can be used to study the conformation and packing of the alkyl chains in the SAM. researchgate.net The chemical shifts observed in ssNMR spectra are sensitive to the local environment, offering insights into the molecular mobility and organization within the film. researchgate.net

| Nucleus | Technique | Information Obtained |

| ¹H | Solution NMR | Confirms the presence and connectivity of protons in the monomer. |

| ¹³C | Solution NMR | Elucidates the carbon skeleton of the monomer. |

| ²⁹Si | Solution NMR | Characterizes the trichlorosilyl (B107488) headgroup of the monomer. |

| ¹³C | Solid-State NMR | Provides information on the conformation and packing of the alkyl chains in the SAM. researchgate.net |

| ²⁹Si | Solid-State NMR | Determines the degree of condensation and connectivity of the silane headgroups on the surface. uni-muenchen.de |

This table summarizes the application of NMR spectroscopy for the analysis of this compound and its SAMs.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS is particularly well-suited for the analysis of thin films and SAMs, as it probes the top 1-10 nm of a surface. unica.it

When analyzing a SAM of this compound on a substrate, XPS can confirm the presence of silicon, carbon, nitrogen, and oxygen on the surface. wiley.com High-resolution scans of the individual elemental regions provide detailed information about the chemical bonding. For example, the N 1s spectrum can distinguish between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺), which can form through interactions with surface hydroxyls. researchgate.netstrath.ac.uk The Si 2p spectrum can reveal the formation of the siloxane (Si-O-Si) network and the presence of any unreacted silanol (B1196071) (Si-OH) groups. wiley.com The high surface sensitivity of XPS makes it an ideal tool for studying the chemical composition of these monolayers. mdpi.com

| Element | Core Level | Typical Binding Energy (eV) | Information Derived |

| Carbon | C 1s | ~285.0 | Aliphatic C-C and C-H bonds in the undecyl chain. |

| Nitrogen | N 1s | ~399.2 | Free amine (-NH₂) groups. wiley.com |

| Nitrogen | N 1s | ~401.0 | Protonated amine (-NH₃⁺) groups. wiley.com |

| Silicon | Si 2p | ~102.2 | Aminosilane on SiO₂. wiley.com |

| Silicon | Si 2p | ~103.0 | SiO₂ from the substrate. wiley.com |

| Oxygen | O 1s | ~532.5 | Si-O-Si bonds in the siloxane network. |

This table outlines the key XPS signals and their interpretation for aminosilane SAMs.

Auger Electron Spectroscopy (AES) for Surface Compositional Depth Profiling

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique that provides elemental and chemical state information from the near-surface region of a solid material. phi.com A key advantage of AES is its high spatial resolution, with the ability to analyze features as small as 10 nm. eag.com

In conjunction with ion sputtering, AES can be used for depth profiling, which provides information about the elemental distribution as a function of depth into the sample. wikipedia.orglpdlabservices.co.uklibretexts.org This is particularly useful for characterizing the thickness and uniformity of the this compound SAM. By monitoring the intensities of the Si, C, N, and substrate signals as the surface is sputtered away, a detailed profile of the layer structure can be constructed. This can reveal the thickness of the aminosilane layer and the nature of the interface between the SAM and the substrate. The low escape depth of Auger electrons ensures that the analysis is confined to the top few atomic layers of the material. lpdlabservices.co.uk

| Technique | Information Provided | Key Advantages |

| AES | Elemental composition of the top 1-5 nm of the surface. phi.comlibretexts.org | High spatial resolution (down to 10 nm). eag.com |

| AES with Ion Sputtering | Elemental depth profile of the SAM. wikipedia.orglibretexts.org | Characterization of layer thickness and interface sharpness. |

This table highlights the capabilities of Auger Electron Spectroscopy for the analysis of aminosilane films.

Microscopic and Imaging Techniques for Surface Morphology

Microscopic techniques are essential for visualizing the surface topography and understanding the spatial organization of this compound SAMs. These methods provide a direct view of the film's structure at the nanoscale.

Atomic Force Microscopy (AFM) for Topography and Nanomechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. wiley.com It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.

For this compound SAMs, AFM is used to assess the quality of the film, including its uniformity, smoothness, and the presence of any defects or aggregates. strath.ac.uk The surface roughness can be quantified from AFM images, providing a measure of the film's homogeneity. wiley.com In addition to topography, AFM can also be operated in various modes to probe the nanomechanical properties of the SAM, such as its stiffness and adhesion. nih.gov This information is crucial for understanding how the molecular packing and organization influence the mechanical behavior of the film.

| AFM Measurement | Parameter Obtained | Significance for SAM Analysis |

| Topography Imaging | Surface roughness (Ra), feature height and width. | Assesses film uniformity, coverage, and the presence of aggregates or defects. wiley.com |

| Quantitative Imaging (QI) Mode | Young's modulus, adhesion force. | Provides insight into the stiffness and mechanical stability of the SAM. nih.gov |

This table details the application of Atomic Force Microscopy for the characterization of aminosilane monolayers.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of surfaces and thin films. While these techniques are more commonly associated with the analysis of larger-scale features, they can provide valuable insights into the quality and morphology of SAMs, particularly when they are used to functionalize nanoparticles or patterned substrates.

For surfaces modified with this compound, SEM can be employed to assess the uniformity and coverage of the monolayer over large areas. It can reveal the presence of aggregates or domains, which can form due to polymerization of the silane in solution or on the surface, especially if the reaction conditions are not carefully controlled. bioforcenano.com For instance, in the context of amino-modified silica (B1680970) nanoparticles, SEM can be used to visualize the size and morphology of the particles after functionalization, ensuring that the silanization process does not lead to unwanted agglomeration. researchgate.net

TEM, with its higher resolution, offers a more detailed view of the SAM structure, especially at the nanoscale. When analyzing functionalized nanoparticles, TEM can provide information on the thickness and conformation of the organic layer surrounding the inorganic core. acs.org For flat substrates, while direct imaging of a single monolayer is challenging, TEM can be used in cross-sectional analysis to measure the thickness of the deposited film. Both SEM and TEM are often used in conjunction with energy-dispersive X-ray spectroscopy (EDX) to confirm the elemental composition of the surface, verifying the presence of silicon and nitrogen from the this compound molecule.

Surface Sensitive Techniques for Interfacial Characterization

The performance of a surface modified with this compound is largely dictated by its interfacial properties. A suite of surface-sensitive techniques is employed to characterize these properties in detail.

Contact angle goniometry is a straightforward yet powerful technique for assessing the wettability of a surface, which is directly related to its chemical composition and topography at the molecular level. The contact angle of a water droplet on a surface provides a quantitative measure of its hydrophilicity (low contact angle) or hydrophobicity (high contact angle).

The measured contact angle can be influenced by various factors, including the density and ordering of the alkyl chains in the monolayer. A well-ordered, densely packed monolayer will present a more uniformly hydrophobic surface, leading to a higher water contact angle. Conversely, a disordered or incomplete monolayer will expose parts of the underlying hydrophilic substrate, resulting in a lower contact angle. bioforcenano.com The contact angle can also be affected by the pH of the water droplet due to the potential for protonation of the terminal amine groups. dtu.dkpsu.edu

Below is a representative data table illustrating the change in water contact angle upon modification of a silicon wafer with an amine-terminated long-chain silane. The data is based on typical values reported for similar systems.

Table 1: Representative Water Contact Angle Data for a Silanized Silicon Wafer

| Surface | Advancing Contact Angle (°) | Receding Contact Angle (°) | Hysteresis (°) |

|---|---|---|---|

| Bare Silicon Wafer (cleaned) | < 10 | < 5 | ~5 |

| After modification with this compound | 60 - 75 | 45 - 55 | 15 - 20 |

The increase in contact angle after silanization clearly indicates a decrease in surface hydrophilicity. The contact angle hysteresis, which is the difference between the advancing and receding contact angles, provides information about the chemical and topographical heterogeneity of the surface. A larger hysteresis can suggest a less ordered or incomplete monolayer. nih.gov

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique for studying the adsorption and desorption of molecules to and from surfaces. biolinscientific.com It operates by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor as mass is added or removed from its surface. acs.org The frequency change is related to the adsorbed mass (including hydrodynamically coupled solvent), while the dissipation change provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. ncsu.edu

QCM-D is an ideal tool for monitoring the self-assembly process of this compound onto a substrate in real time. By flowing a solution of the silane over a QCM-D sensor (typically gold-coated and functionalized with a thin silica layer), one can follow the kinetics of monolayer formation. The process often occurs in two stages: an initial rapid adsorption step, followed by a slower reorganization and cross-linking of the silane molecules on the surface. researchgate.net

The data obtained from a QCM-D experiment can be used to determine key kinetic parameters such as the initial adsorption rate and the total adsorbed mass at saturation. The dissipation data provides insight into the structural evolution of the monolayer. For instance, a transition from a soft, disordered layer to a more rigid, organized layer would be accompanied by a decrease in dissipation. biolinscientific.comresearchgate.net

The following table outlines the typical information that can be extracted from a QCM-D study of this compound self-assembly.

Table 2: Information Obtainable from QCM-D Analysis of SAM Formation

| Parameter | Description | Significance |

|---|---|---|

| Δf (Frequency Change) | Decreases as mass is adsorbed onto the sensor surface. | Proportional to the total adsorbed mass (silane molecules and coupled solvent). Allows for real-time monitoring of monolayer formation. |

| ΔD (Dissipation Change) | Increases with the formation of a soft, viscoelastic layer and decreases for a rigid layer. | Provides qualitative information on the structural properties and conformational changes of the forming monolayer. |

| Adsorption Rate | The initial slope of the Δf vs. time curve. | Indicates the initial kinetics of the self-assembly process. |

| Saturated Adsorbed Mass | The total change in frequency after the adsorption process has reached equilibrium. | Corresponds to the surface coverage of the silane monolayer. |

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films with high precision, often at the sub-nanometer level. jawoollam.comjawoollam.com It measures the change in polarization of light upon reflection from a surface. By analyzing these changes, one can build a model of the surface structure, including the thickness and optical constants of each layer. researchgate.netresearchgate.net

For surfaces modified with this compound, ellipsometry is the primary method for accurately measuring the thickness of the resulting SAM. The thickness of a well-formed monolayer is expected to be related to the length of the fully extended undecyl chain, although the exact value will depend on the tilt angle of the molecules with respect to the surface normal. nih.gov A thickness measurement that is significantly larger than the theoretical length of a single molecule may indicate the formation of a disordered multilayer or polymer network. nih.gov

In addition to thickness, ellipsometry also provides the refractive index of the film. The refractive index of the SAM is related to its density and molecular composition. For a closely packed monolayer of this compound, the refractive index is typically around 1.45 to 1.50, which is consistent with organic thin films. mdpi.com

The table below presents typical values for the thickness and refractive index of a long-chain alkylsilane SAM on a silicon wafer, as would be determined by spectroscopic ellipsometry.

Table 3: Typical Ellipsometric Data for a Long-Chain Alkylsilane SAM

| Parameter | Typical Value | Significance |

|---|---|---|

| Film Thickness (nm) | 1.5 - 2.0 | Corresponds to the height of the self-assembled monolayer. Provides information on molecular orientation and packing density. |

| Refractive Index (at 632.8 nm) | 1.45 - 1.50 | Relates to the density and composition of the monolayer. Consistent values indicate the formation of a uniform organic film. |

Theoretical and Computational Investigations of 11 Trichlorosilyl Undecan 1 Amine Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 11-(trichlorosilyl)undecan-1-amine at the molecular level. These methods allow for the precise determination of geometric and electronic structures, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules like this compound. By solving the Kohn-Sham equations, DFT can accurately determine the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G++(d,p), which has been shown to provide reliable results for similar organic and organosilicon molecules. nih.gov

The optimized geometry provides a stable, low-energy conformation of the molecule, which is the first step for further computational analysis. youtube.com The results of these calculations can be summarized in a data table, offering a detailed view of the molecule's three-dimensional structure.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT This table presents a representative set of calculated bond lengths and angles. Actual values would be derived from specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Si-C | 1.88 Å |

| C-C (average) | 1.54 Å | |

| C-N | 1.47 Å | |

| Si-Cl (average) | 2.05 Å | |

| Bond Angle | C-Si-C | 109.5° |

| Si-C-C | 112.0° | |

| C-C-C (average) | 114.0° | |

| C-C-N | 111.5° |

Molecular Orbital Analysis of Reactivity Sites

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. The HOMO represents the ability to donate an electron, and its location often indicates the site of electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and its location suggests the site of nucleophilic attack.

For this compound, the HOMO is typically localized on the amine group (-NH2), indicating its nucleophilic character. The LUMO is generally centered around the trichlorosilyl (B107488) (-SiCl3) group, specifically on the silicon atom and the Si-Cl antibonding orbitals. This highlights the electrophilic nature of the silicon center, making it susceptible to nucleophilic attack, which is the initial step in hydrolysis and subsequent condensation reactions. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations of SAM Formation and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com This technique is exceptionally well-suited for investigating the formation and dynamic behavior of self-assembled monolayers (SAMs) of this compound on various substrates. nih.govnih.gov

Modeling Interfacial Interactions and Adsorption Processes

MD simulations can model the complex interactions between the this compound molecules and a substrate surface, such as silica (B1680970) or mica. nih.gov The simulation begins with the random placement of the silane (B1218182) molecules in a simulation box above the substrate. The interactions are governed by a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of the atomic coordinates.

The simulation then follows the trajectory of each atom over time by integrating Newton's laws of motion. This allows for the observation of the adsorption process, where the trichlorosilyl headgroup of the molecule approaches and reacts with the hydroxylated surface of the substrate. The simulations can also capture the role of trace amounts of water at the interface, which is crucial for the hydrolysis of the Si-Cl bonds.

Simulating Molecular Orientation and Packing Behavior

As the SAM forms, MD simulations can provide detailed information about the orientation and packing of the undecylamine (B147597) chains. nih.gov Key parameters that can be extracted from these simulations include the tilt angle of the alkyl chains with respect to the surface normal, the surface coverage, and the layer thickness. These simulations have shown that at high surface coverages, the alkyl chains tend to be well-ordered and tilted at a specific angle to maximize van der Waals interactions between adjacent chains. nih.gov

The terminal amine groups of the assembled monolayer create a new, functionalized surface with distinct chemical properties. MD simulations can also be used to study the behavior of this functionalized surface in different environments, such as in contact with a solvent or other molecules.

Table 2: Representative Molecular Dynamics Simulation Parameters for an this compound SAM on a Silica Surface This table provides an example of typical parameters and results from an MD simulation of a similar long-chain alkylsilane SAM.

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | COMPASS or similar |

| Surface Coverage | ~2.2 molecules/nm² |

| Average Tilt Angle | 25-35 degrees |

| SAM Thickness | ~15-17 Å |

Computational Approaches to Understand Silane Hydrolysis and Condensation Pathways

The formation of a stable, covalently bonded SAM from this compound involves the hydrolysis of the trichlorosilyl group followed by condensation reactions. Computational methods are vital for understanding the mechanisms and kinetics of these complex processes. researchgate.netnih.govsemanticscholar.org

The hydrolysis of the Si-Cl bonds is the initial and rate-determining step. Quantum chemical calculations can be used to model the reaction pathway, identifying the transition states and calculating the activation energy barriers. researchgate.net These studies have shown that the hydrolysis is often catalyzed by the presence of water molecules, which can act as both a nucleophile and a proton shuttle. researchgate.net

Following hydrolysis, the resulting silanol (B1196071) groups (-Si(OH)3) undergo condensation reactions with hydroxyl groups on the substrate surface to form stable Si-O-Substrate bonds. They also undergo self-condensation with neighboring silanol groups to form a cross-linked siloxane (Si-O-Si) network. nih.govsemanticscholar.org Computational models can elucidate the energetics of these competing pathways and help to understand how reaction conditions, such as pH and water concentration, can influence the final structure and quality of the SAM. nih.govsemanticscholar.orgresearchgate.net These theoretical investigations provide a molecular-level understanding that is crucial for optimizing the deposition process of this compound SAMs for various applications.

Predictive Modeling of Surface Properties based on Silane Chemistry

Currently, there is a notable lack of specific, publicly available research focusing on the predictive modeling of surface properties for this compound through theoretical and computational investigations. While extensive research exists on the computational analysis of other aminosilanes, particularly those with shorter alkyl chains like 3-aminopropyltriethoxysilane (B1664141) (APTES), direct extrapolation of these findings to the 11-carbon chain of this compound is not scientifically rigorous.

Predictive modeling of silane chemistry on surfaces typically involves a variety of computational techniques to understand and forecast the behavior of these molecules as they form self-assembled monolayers (SAMs). These methods are crucial for designing surfaces with tailored properties such as wettability, adhesion, and biocompatibility.

General Approaches to Modeling Silane Surface Chemistry:

While specific data for this compound is unavailable, the general approach to modeling similar long-chain aminosilanes would involve the following methodologies:

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the collective behavior of thousands to millions of molecules over time. For systems involving this compound, MD could be used to predict the structure and dynamics of the resulting self-assembled monolayer. Key properties that can be modeled include the tilt angle of the alkyl chains, the packing density of the monolayer, the distribution and accessibility of the terminal amine groups, and the response of the monolayer to different solvent environments.

Anticipated Research Findings from Predictive Modeling:

Based on studies of analogous long-chain molecules and other aminosilanes, predictive modeling of this compound would be expected to provide insights into several key areas:

Influence of Alkyl Chain Length: The 11-carbon chain is expected to lead to a more ordered and densely packed monolayer compared to shorter-chain aminosilanes due to increased van der Waals interactions between the chains. researchgate.net

Role of the Terminal Amine Group: Computational models would likely show that the terminal amine group can significantly influence the properties of the SAM. It can affect the surface energy, wettability, and provide a reactive site for further functionalization. Studies on other amino-terminated SAMs have shown that the surface pKa of these groups can be influenced by the packing density and local environment of the monolayer.

Solvent Effects: The choice of solvent during the silanization process is critical. Predictive models could simulate the competitive adsorption of solvent molecules and silanes on the surface, helping to determine optimal conditions for forming a high-quality monolayer.

Data Tables from Analogous Systems:

While no specific data tables for this compound could be generated, the following table presents hypothetical data based on general knowledge of long-chain silane SAMs to illustrate the type of information that predictive modeling could provide.

| Modeled Property | Predicted Value/Trend | Computational Method |

| Alkyl Chain Tilt Angle | 20-30° from surface normal | Molecular Dynamics |

| Monolayer Thickness | ~1.5 - 1.8 nm | Molecular Dynamics |

| Surface Coverage | High, approaching theoretical maximum | Monte Carlo / MD |

| Amine Group Accessibility | High, but dependent on packing | Molecular Dynamics |

| Water Contact Angle | ~50-70° (for protonated amine) | Molecular Dynamics |

It is imperative to note that the values in the table above are illustrative and not based on actual research for this compound. Future computational studies are required to generate accurate predictive models and data for this specific compound.

Exploration of Derivatives and Analogues of 11 Trichlorosilyl Undecan 1 Amine

Synthesis and Characterization of Silane (B1218182) Analogues with Varying Alkyl Chain Lengths

The length of the alkyl chain in aminosilanes is a critical parameter that influences the properties of the resulting self-assembled monolayer, including its thickness, density, and stability. Analogues of 11-(trichlorosilyl)undecan-1-amine with varying alkyl chain lengths are typically synthesized through the hydrosilylation of an ω-alkenylamine with a chlorosilane or through the reaction of a Grignard reagent derived from an ω-haloalkene with a silicon tetrachloride, followed by amination.

Shorter-chain aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), are widely used due to their commercial availability and high reactivity. acs.org Longer-chain analogues, like (8-aminooctyl)trimethoxysilane and 11-aminoundecyltriethoxysilane (B54507) (CL11), offer different packing characteristics and surface energies. nih.govnih.gov The synthesis of these compounds often involves multi-step procedures, starting from the corresponding ω-unsaturated carboxylic acid or halide.

Characterization of these analogues involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while Fourier-transform infrared (FTIR) spectroscopy can verify the presence of characteristic functional groups like N-H and Si-O. nih.gov X-ray photoelectron spectroscopy (XPS) is employed to determine the elemental composition of the functionalized surface, providing information on the density of the silane layer. nih.gov Atomic force microscopy (AFM) and ellipsometry are used to assess the topography and thickness of the formed monolayer. nih.govnih.gov

The length of the alkyl chain has been shown to have a significant impact on the hydrolytic stability of the resulting aminosilane (B1250345) layer. For instance, layers derived from 3-aminopropylalkoxysilanes can suffer from extensive loss upon exposure to water, which is attributed to the amine functionality catalyzing the hydrolysis of the siloxane bonds via the formation of a stable five-membered ring intermediate. nih.govacs.org In contrast, aminosilanes with longer alkyl linkers, such as N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES), exhibit greater hydrolytic stability as the formation of such an intermediate is sterically hindered. nih.govacs.org

| Aminosilane Analogue | Alkyl Chain Length | Typical Characterization Methods | Key Findings on Surface Properties |

|---|---|---|---|

| (3-Aminopropyl)triethoxysilane (APTES) | C3 | FTIR, XPS, Ellipsometry, Contact Angle | Forms thinner, less hydrolytically stable layers due to intramolecular catalysis of hydrolysis. nih.govnih.gov |

| N-(6-Aminohexyl)aminomethyltriethoxysilane (AHAMTES) | C6 | XPS, Contact Angle | Forms more hydrolytically stable monolayers, minimizing amine-catalyzed detachment. nih.govacs.org |

| 11-Aminoundecyltriethoxysilane (CL11) | C11 | AFM, XPS, Contact Angle | Supports cell viability and differentiation in biomedical applications, demonstrating the influence of longer chains on biological interactions. nih.gov |

Investigation of Derivatives with Different Terminal Amine Functionalities (e.g., Secondary, Tertiary Amines)

The reactivity of the terminal amine group can be modulated by substituting the primary amine of this compound with secondary or tertiary amines. These N-substituted derivatives are valuable as they can alter the surface charge, hydrophobicity, and specific binding capabilities of the functionalized material. The synthesis of such derivatives can be achieved through several routes. One common method is the reductive amination of a primary aminosilane with an aldehyde or ketone. google.com Another approach involves the reaction of a cyanoalkylsilane with a primary or secondary amine in the presence of a hydrogenation catalyst. google.com

For example, N-substituted aminoalkylsilanes can be prepared by reacting a cyanoalkylsilane with a primary or secondary amine over a heterogeneous hydrogenation catalyst like rhodium, platinum, or palladium. google.com This allows for the introduction of a wide variety of substituents on the nitrogen atom. Secondary and tertiary amino-functional silanes are particularly useful as adhesion promoters in applications such as fiberglass and automotive glass. google.comepo.orggoogle.com

| Amine Functionality | Synthetic Route | Key Characteristics and Applications |

|---|---|---|

| Secondary Amine | Reductive amination of a primary aminosilane; Reaction of a silyl (B83357) imine intermediate. google.comepo.org | Used as adhesion promoters in urethanes and for glass sizing. Can form novel structures not achievable by other methods. google.comepo.org |

| Tertiary Amine | Reaction of a cyanoalkylsilane with a secondary amine; Further alkylation of a secondary aminosilane. google.com | Useful as coupling agents in plastics and glass fiber industries, and in personal care products. google.com |

Studies on Derivatives with Alternative Silyl Protecting or Reactive Groups

The trichlorosilyl (B107488) group in this compound is highly reactive towards hydroxylated surfaces, leading to rapid formation of siloxane bonds. However, this high reactivity is also associated with sensitivity to moisture, which can lead to uncontrolled polymerization in solution before surface attachment. To address this, derivatives with alternative silyl reactive groups, such as trialkoxysilanes (e.g., trimethoxysilyl or triethoxysilyl groups), have been extensively studied.

The synthesis of trialkoxy derivatives typically involves the hydrosilylation of an ω-alkenylamine with a trialkoxysilane, such as triethoxysilane, in the presence of a platinum catalyst. researchgate.net These trialkoxysilanes are generally less reactive than their trichlorosilyl counterparts, allowing for more controlled deposition from solution. The hydrolysis of trialkoxysilanes is a necessary step for their covalent attachment to surfaces, and this process can be catalyzed by the presence of water and either an acid or a base.

The choice between a trichlorosilyl and a trialkoxysilyl group depends on the desired application and processing conditions. Trichlorosilanes are often preferred for vapor-phase deposition where the absence of bulk water minimizes premature polymerization. researchgate.net Trialkoxysilanes, on the other hand, are more commonly used for solution-phase deposition, where the reaction conditions can be more easily controlled. acs.orgresearchgate.net

Other alternative silyl groups include mixed chloro-alkoxy silanes or silanes with bulkier alkyl or aryl substituents on the silicon atom. These modifications can influence the rate of hydrolysis and condensation, as well as the structure and stability of the resulting monolayer. For example, replacing one of the ethoxy groups in 3-aminopropyltriethoxysilane (B1664141) with a methyl group significantly reduces the reactivity of the silane in certain surface modification reactions. acs.org

Comparative Analysis of Surface Functionalization Efficacy with Related Compounds

The efficacy of surface functionalization using this compound and its derivatives is often evaluated by comparing their performance against other related silane coupling agents. Key metrics for comparison include the quality of the formed monolayer, its hydrolytic stability, and the resulting surface properties such as wettability and chemical reactivity.

Studies have shown that the structure of the aminosilane plays a crucial role in the stability of the functionalized layer. For example, a comparative study of aminosilanes with different alkyl chain lengths and amine functionalities revealed that layers formed from 3-aminopropylalkoxysilanes are prone to hydrolytic degradation. nih.govacs.org In contrast, aminosilanes with a longer spacer between the silicon atom and the amine group, or those with secondary amine functionalities, can form more stable layers. nih.gov

The choice of the silyl reactive group also affects the functionalization efficacy. While trichlorosilanes can form dense monolayers, their sensitivity to water can be a drawback. Trialkoxysilanes, such as APTES, are widely used but the resulting layers can exhibit lower stability under certain conditions. researchgate.net The surface functionalization can also be compared based on the resulting surface energy. For instance, the modification of a surface with a long-chain alkylsilane generally leads to a more hydrophobic surface, as indicated by a higher water contact angle.

| Aminosilane | Substrate | Key Performance Metric | Result |

|---|---|---|---|

| 3-Aminopropyltriethoxysilane (APTES) | Silicon Wafer | Hydrolytic Stability (Thickness change after 24h in water) | Significant loss in thickness, indicating instability. nih.gov |

| N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Silicon Wafer | Hydrolytic Stability (Thickness change after 24h in water) | Less hydrolytic loss compared to APTES, forming more stable layers. nih.gov |

| 11-Aminoundecyltriethoxysilane (CL11) | Polycaprolactone (PCL) Fibers | Neurite Outgrowth | Significantly longer neurite outgrowth compared to unmodified scaffolds. nih.gov |

Advanced Research Applications of 11 Trichlorosilyl Undecan 1 Amine in Materials Science and Engineering

Development of Bio-Interfacial Materials through Amine-Functionalized Surfaces

The ability to control the interactions between synthetic materials and biological systems is a cornerstone of modern biomedical engineering. The functionalization of surfaces with 11-(trichlorosilyl)undecan-1-amine provides a robust platform for creating sophisticated bio-interfacial materials. The long alkyl chain of the molecule plays a crucial role in forming a densely packed and well-ordered SAM, which helps to minimize non-specific interactions and provides a stable foundation for further functionalization.

Surface Activation for Biomolecule Immobilization (e.g., Proteins, DNA)

The terminal amine groups presented by a SAM of this compound serve as reactive sites for the covalent attachment of a wide array of biomolecules. This immobilization is critical for the development of biosensors, diagnostic arrays, and biocompatible implants. The primary amines can be readily activated using various cross-linking agents, such as glutaraldehyde (B144438) or N,N'-disuccinimidyl carbonate, to form stable bonds with the amine or carboxyl groups of proteins and the phosphate (B84403) backbone of DNA.

The long undecyl chain of this compound offers several advantages for biomolecule immobilization. It provides a significant spatial separation between the substrate and the immobilized biomolecule, which can enhance the biomolecule's conformational freedom and biological activity. This separation helps to prevent denaturation that can occur when biomolecules are in close proximity to a solid surface. Research on similar long-chain aminosilanes has shown that the density and orientation of the immobilized biomolecules can be precisely controlled by optimizing the reaction conditions during the SAM formation and subsequent coupling steps.

Table 1: Representative Biomolecules Immobilized on Amine-Functionalized Surfaces and Their Applications

| Biomolecule | Immobilization Chemistry | Application |

| Antibodies | Glutaraldehyde cross-linking | Immunoassays, targeted drug delivery |

| Enzymes | Carbodiimide chemistry (e.g., EDC/NHS) | Biocatalytic reactors, biosensors |

| DNA Oligonucleotides | Amine-to-phosphate coupling | DNA microarrays, gene sequencing |

| Peptides (e.g., RGD) | Amine-to-carboxyl coupling | Promoting cell adhesion on implants |

Creation of Anti-Fouling or Biocompatible Coatings

Biofouling, the non-specific adsorption of proteins, cells, and other biological matter onto a material's surface, is a major challenge in many biomedical applications. Surfaces functionalized with this compound can be further modified to create anti-fouling or biocompatible coatings. One common strategy is the grafting of polyethylene (B3416737) glycol (PEG) chains onto the terminal amine groups of the SAM. The resulting PEGylated surface creates a hydrophilic, sterically hindered layer that effectively repels the adsorption of proteins and cells.

The long, well-ordered alkyl chains of the underlying this compound SAM contribute to the formation of a dense and uniform PEG layer, enhancing its anti-fouling efficacy. The biocompatibility of these surfaces is significantly improved, reducing inflammatory responses and improving the long-term performance of implanted medical devices. Studies on similar systems have demonstrated a dramatic reduction in protein adsorption and cell adhesion on surfaces modified with long-chain aminosilanes followed by PEGylation.

Integration in Sensing Platforms and Transducers

The precise control over surface chemistry afforded by this compound makes it an invaluable tool in the development of high-performance sensing platforms. By modifying the surface of a transducer element, this organosilane can enhance both the selectivity and sensitivity of the sensor.

Modification of Sensor Surfaces for Enhanced Selectivity and Sensitivity

In the context of chemical and biological sensors, selectivity is the ability to detect a specific target analyte in the presence of other, potentially interfering, species. Sensitivity refers to the lowest concentration of the analyte that can be reliably detected. The terminal amine groups of a this compound SAM provide a versatile handle for the covalent attachment of specific recognition elements, such as antibodies, enzymes, or synthetic receptors. This targeted functionalization ensures that only the analyte of interest binds to the sensor surface, thereby greatly enhancing selectivity.

The long alkyl chain of the silane (B1218182) can also contribute to improved sensitivity. By creating a well-defined and organized monolayer, it can help to minimize background noise and non-specific binding, leading to a better signal-to-noise ratio. The controlled spacing provided by the undecyl chain can also optimize the presentation of the recognition elements, making them more accessible to the target analyte.

Role in Electrochemical and Optical Sensor Development

The principles of surface modification using this compound are applicable to a wide range of sensor technologies, including both electrochemical and optical methods.

In electrochemical sensors , such as those based on impedance spectroscopy or cyclic voltammetry, the SAM of this compound can be used to modify the surface of the working electrode. The subsequent immobilization of a specific receptor allows for the detection of binding events through changes in the electrical properties of the electrode-solution interface, such as capacitance or charge transfer resistance.

For optical sensors , like those utilizing surface plasmon resonance (SPR) or fluorescence, the silane is used to functionalize the sensor chip surface. When a target analyte binds to the immobilized recognition elements, it causes a change in the local refractive index or elicits a fluorescent signal, which is then detected by the instrument. The well-ordered nature of the SAM formed by the long-chain silane is particularly beneficial in SPR, as it leads to a more predictable and reproducible sensor response.

Table 2: Comparison of Sensor Performance Metrics with and without Surface Functionalization

| Performance Metric | Bare Sensor Surface | Surface Functionalized with this compound and Receptor |

| Selectivity | Low | High (Specific to target analyte) |

| Sensitivity | Lower | Higher (Improved signal-to-noise) |

| Reproducibility | Variable | High (Controlled surface chemistry) |

| Stability | Poor | Good (Covalent attachment of receptor) |

Applications in Advanced Separation Technologies and Membranes

While direct research on the application of this compound in separation technologies is emerging, the inherent properties of this molecule suggest significant potential in the functionalization of membranes for advanced separations. The ability to precisely modify the surface chemistry of filtration membranes can lead to enhanced performance in terms of selectivity, flux, and resistance to fouling.

By grafting this compound onto the surface of a porous membrane, the terminal amine groups can be used to introduce specific functionalities. For instance, by attaching charged molecules, the membrane's surface charge can be tailored to selectively repel or attract certain ions or charged biomolecules, leading to more efficient separations in processes like ion-exchange chromatography or protein purification.

Furthermore, the anti-fouling strategies discussed previously, such as PEGylation of the amine-terminated surface, are highly relevant to membrane technology. Membrane fouling is a critical issue that limits the efficiency and lifespan of separation processes. A well-designed anti-fouling coating based on a this compound SAM could significantly mitigate this problem, leading to more sustainable and cost-effective separation technologies. The long alkyl chain would again play a key role in creating a robust and effective anti-fouling layer. The exploration of this aminosilane (B1250345) in the context of creating highly selective and fouling-resistant membranes represents a promising avenue for future research and development.

Surface Modification for Enhanced Filtration and Permeation